5-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenyl acetate is a synthetic organic compound with the chemical formula and a molecular weight of approximately 375.68 g/mol. It belongs to the class of diphenylethers, characterized by the presence of two aromatic rings connected by an ether linkage. This compound is notable for its potential applications in various scientific fields, particularly in agrochemicals and pharmaceuticals.
The compound is classified under small molecules and is part of the broader category of organic compounds known as benzenoids. Specifically, it is categorized as a diphenylether due to its structural characteristics, which include two benzene rings connected through an ether functional group. The compound's CAS Registry Number is 50594-44-0, which serves as a unique identifier for chemical substances.
The synthesis of 5-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenyl acetate typically involves several key steps, including the introduction of the chloro and trifluoromethyl groups onto the phenolic ring, followed by acetylation.
These reactions require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
The molecular structure of 5-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenyl acetate can be represented using various chemical notation systems:
CC(=O)OC1=C(C=CC(OC2=C(Cl)C=C(C=C2)C(F)(F)F)=C1)N(=O)=O
InChI=1S/C15H9ClF3NO5/c1-8(21)24-14-7-10(3-4-12(14)20(22)23)25-13-5-2-9(6-11(13)16)15(17,18)19/h2-7H,1H3
The compound exhibits a complex structure with multiple functional groups that contribute to its chemical reactivity and potential applications.
5-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenyl acetate can undergo various chemical reactions typical for aromatic compounds:
These reactions are critical for modifying the compound's structure for specific applications or enhancing its biological activity.
The mechanism of action for 5-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenyl acetate primarily relates to its interactions with biological targets. While specific studies on this compound may be limited, similar compounds in its class are known to exhibit herbicidal properties by inhibiting specific enzymes involved in plant growth regulation.
Understanding these mechanisms is crucial for developing effective agricultural chemicals and pharmaceuticals.
The physical properties of 5-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenyl acetate are summarized as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 375.68 g/mol |
Density | 1.473 g/cm³ |
Boiling Point | 401.2 °C at 760 mmHg |
Flash Point | 196.5 °C |
Melting Point | Not available |
These properties indicate that the compound is stable under normal conditions but may require careful handling due to its potential reactivity.
5-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenyl acetate has potential applications in several scientific fields:
Further research into this compound's properties could unlock additional applications across various scientific disciplines.
CAS No.: 7621-14-9
CAS No.: 8031-14-9
CAS No.: 9003-39-8
CAS No.:
CAS No.: 21687-36-5
CAS No.: 12640-81-2